1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine
Overview
Description
1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine is a chemical compound that features a unique structure combining a piperidine ring with an oxadiazole moiety and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often require the use of anhydrous solvents and bases such as potassium carbonate to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in anhydrous solvents.
Oxidation: Oxidizing agents like sodium chlorite.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the iodophenyl moiety.
Scientific Research Applications
1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential anticancer, antiviral, and antibacterial properties.
Materials Science: The oxadiazole moiety is known for its electron-transporting properties, making this compound useful in the development of organic electronic materials.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine exerts its effects is largely dependent on its interaction with molecular targets. The oxadiazole ring can engage in hydrogen bonding and π-π interactions, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole core and exhibit similar pharmacological activities, including anticancer and antimicrobial properties.
Piperidine Derivatives: Compounds with a piperidine ring are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness: 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine is unique due to the combination of the iodophenyl group and the oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
2-(4-iodophenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16IN3O/c15-12-6-4-11(5-7-12)14-17-16-13(19-14)10-18-8-2-1-3-9-18/h4-7H,1-3,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXGOOICDGILDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NN=C(O2)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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